molecular formula C18H29N5O3S B2684232 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 672270-07-4

7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2684232
CAS No.: 672270-07-4
M. Wt: 395.52
InChI Key: AARJGOWJKHEQMW-UHFFFAOYSA-N
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Description

7-Hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine-dione core modified at three positions:

  • Position 3: Methyl group (-CH₃).
  • Position 7: Hexyl chain (-C₆H₁₃).
  • Position 8: (2-Morpholinoethyl)thio group (-S-CH₂-CH₂-Morpholine).

This compound belongs to a class of 8-thio-substituted purine-diones, which are structurally related to theophylline and caffeine but exhibit enhanced selectivity for biological targets due to their substituent-driven electronic and steric effects . The morpholinoethylthio group introduces a polar, nitrogen-rich moiety that may influence solubility and receptor binding .

Properties

IUPAC Name

7-hexyl-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3S/c1-3-4-5-6-7-23-14-15(21(2)17(25)20-16(14)24)19-18(23)27-13-10-22-8-11-26-12-9-22/h3-13H2,1-2H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARJGOWJKHEQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core is alkylated using hexyl bromide in the presence of a strong base such as sodium hydride (NaH) to introduce the hexyl group.

    Methylation: The methyl group is introduced via methyl iodide (CH3I) under basic conditions.

    Thioether Formation: The morpholinoethylthio group is introduced through a nucleophilic substitution reaction. This involves reacting the purine derivative with 2-chloroethyl morpholine in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholinoethylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine core or the substituents, potentially altering the electronic properties of the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structural similarity to naturally occurring purines makes it a candidate for interacting with biological macromolecules, such as enzymes and nucleic acids.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to modulate biological pathways suggests it could be developed as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound’s unique properties may be harnessed in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in DNA replication, thereby exerting cytotoxic effects on rapidly dividing cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Activities Reference
7-Hexyl-3-methyl-8-(propylthio)-1H-purine-2,6-dione 8-(Propylthio) C₁₅H₂₂N₄O₂S 322.42 Moderate adenosine receptor antagonism
7-(2-Methoxyethyl)-3-methyl-8-morpholino-1H-purine-2,6-dione 7-(Methoxyethyl), 8-Morpholino C₁₃H₁₉N₅O₄ 309.32 Enhanced solubility; kinase inhibition
3-Methyl-8-morpholino-1H-purine-2,6-dione 8-Morpholino, no 7-substituent C₁₀H₁₃N₅O₃ 251.24 Base structure for SAR studies
1,3,7-Trimethyl-8-(trifluoropropyl)-1H-purine-2,6-dione 8-(Trifluoropropyl) C₁₁H₁₃F₃N₄O₂ 314.24 High metabolic stability; CNS activity
8-Benzyl-1,3,7-trimethyl-1H-purine-2,6-dione 8-(Benzyl) C₁₅H₁₆N₄O₂ 284.31 HSP90 inhibition; melting point 195°C

Functional Group Impact

  • 8-Substituents: Thioether vs. Trifluoropropyl (C₃H₄F₃): Introduces electron-withdrawing effects, enhancing metabolic stability but reducing aqueous solubility . Benzyl: Aromatic groups like benzyl improve hydrophobic interactions in enzyme pockets (e.g., HSP90 inhibition in ).
  • Shorter chains (e.g., methoxyethyl in ) balance solubility and permeability.

Physicochemical Properties

  • Solubility: The morpholinoethylthio group improves water solubility compared to purely alkyl or aromatic substituents (e.g., hexyl or benzyl) .
  • Melting Points : Benzyl derivatives exhibit higher melting points (~195°C) due to crystalline packing, whereas alkylated analogues (e.g., hexyl) have lower melting points .

Biological Activity

7-Hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. The compound's unique structure, featuring a hexyl chain and a morpholinoethyl thio group, suggests possible interactions with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C18H29N5O3S
  • Molecular Weight : 395.528 g/mol
  • IUPAC Name : 7-Hexyl-3-methyl-8-((2-morpholinoethyl)thio)-3,7-dihydro-1H-purine-2,6-dione

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleic acid metabolism or signaling pathways.
  • Receptor Modulation : It could interact with purinergic receptors, potentially influencing cellular signaling and proliferation.
  • Antioxidant Activity : Similar to other purine derivatives, it may exhibit antioxidant properties, scavenging reactive oxygen species (ROS) and reducing oxidative stress.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of this compound on various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15.0
HeLa (cervical cancer)12.5
A549 (lung cancer)18.0

These results suggest that this compound exhibits significant cytotoxicity against these cancer cell lines.

Mechanistic Insights

In vitro assays have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell cycle arrest and subsequent apoptosis.

Case Studies

  • Study on MCF-7 Cells
    • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
    • Findings : The study reported an IC50 value of 15 µM, with significant induction of apoptosis observed via caspase activation assays.
  • HeLa Cell Line Analysis
    • Objective : To assess the compound's effect on cervical cancer cells.
    • Findings : An IC50 value of 12.5 µM was noted, with flow cytometry confirming increased early and late apoptotic cell populations.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate solubility in DMSO and potential for oral bioavailability based on structural characteristics.

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